2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromophenyl group and a trifluorobutanoic acid moiety
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . Another method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the bromophenyl group onto a trifluorobutanoic acid precursor .
Chemical Reactions Analysis
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Scientific Research Applications
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutanoic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be compared with other similar compounds such as:
3-Bromophenylacetic acid: This compound has a similar bromophenyl group but lacks the trifluorobutanoic acid moiety, resulting in different chemical properties and reactivity.
3-(3-Bromophenyl)propionic acid: This compound also contains a bromophenyl group but has a propionic acid moiety instead of a trifluorobutanoic acid moiety, leading to variations in its applications and biological activity.
The uniqueness of this compound lies in its combination of the bromophenyl and trifluorobutanoic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrF3O2 |
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Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) |
InChI Key |
UHBQGGDEXQJZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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